N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride
Description
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride is a synthetic compound featuring a benzothiazole core linked to a dimethylaminoethyl group and a phenylpropanamide backbone. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. Its benzothiazole moiety is known for diverse biological activities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS.ClH/c1-22(2)14-15-23(19(24)13-12-16-8-4-3-5-9-16)20-21-17-10-6-7-11-18(17)25-20;/h3-11H,12-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLDADMFXXSSAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, and underlying mechanisms of action of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C16H22ClN3OS |
| Molecular Weight | 339.88 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide; hydrochloride |
Synthesis
The synthesis of this compound typically involves the condensation of benzo[d]thiazole derivatives with dimethylaminoethyl and phenylpropanoic acid derivatives. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing in organic solvents or microwave-assisted synthesis.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. The compound has been evaluated against several human cancer cell lines, showing promising results in inhibiting cell proliferation.
-
Cell Lines Tested :
- A549 (lung cancer)
- HCC827 (lung cancer)
- NCI-H358 (lung cancer)
-
Assays Conducted :
- MTS cytotoxicity assay
- BrdU proliferation assay
The results indicated that this compound exhibits significant cytotoxic effects, particularly in 2D culture systems, with IC50 values ranging from 6.26 ± 0.33 μM to 20.46 ± 8.63 μM across different cell lines .
Antimicrobial Activity
In addition to its antitumor properties, the compound has also been assessed for antimicrobial activity against various pathogens:
- Tested Organisms :
- Escherichia coli (Gram-negative)
- Staphylococcus aureus (Gram-positive)
The compound demonstrated effective antibacterial activity, particularly against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial properties .
The biological activity of this compound is thought to involve:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Minor Groove Binding : Studies suggest that similar benzothiazole compounds bind preferentially to the minor groove of AT-rich regions in DNA, which could lead to selective cytotoxicity in cancer cells .
Case Studies
- Case Study on Lung Cancer Cells : A study evaluated the effects of various benzothiazole derivatives on lung cancer cell lines, revealing that compounds with similar structures to this compound exhibited a strong ability to inhibit tumor growth in vitro .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of benzothiazole derivatives, demonstrating that those with a similar functional group profile showed significant inhibition against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
- Fluorinated Analog: The compound N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride () introduces a fluorine atom at the 6-position of the benzothiazole ring. Fluorination often enhances metabolic stability and binding affinity by modulating electronic effects and steric interactions. This substitution may improve target selectivity compared to the non-fluorinated parent compound .
- Hydroxyquinoline Derivatives: Quinoline-based analogs like N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide () replace the benzothiazole with a hydroxyquinoline scaffold. Quinoline derivatives are associated with distinct mechanisms, such as metal chelation or intercalation, which may alter biological activity compared to benzothiazole-containing compounds .
Backbone and Functional Group Modifications
- Triazole-Containing Compounds: Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate () incorporates a triazole ring instead of benzothiazole. Triazoles are known for hydrogen-bonding capabilities and metabolic resistance, suggesting differences in target engagement and pharmacokinetics compared to the benzothiazole-based compound .
- N,O-Bidentate Directing Groups: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () features an N,O-bidentate group, enabling metal-catalyzed C–H functionalization. In contrast, the dimethylaminoethyl group in the target compound may prioritize electrostatic interactions over metal coordination .
Pharmacological and Physicochemical Properties
Computational Insights
Density Functional Theory (DFT) studies on Z-N'-(benzo(d)thiazol-2-yl)-N,N-dimethylformimidamide () highlight the electronic effects of benzothiazole substituents.
Key Research Findings
- Biological Activity : The benzothiazole core is associated with antioxidant and enzyme-inhibitory activities, as seen in hydroxamic acid derivatives (). The target compound’s structure may similarly target oxidative stress pathways .
- Solubility and Formulation : Like ranitidine hydrochloride (), the hydrochloride salt form improves aqueous solubility, critical for oral bioavailability .
- Synthetic Flexibility: The dimethylaminoethyl group allows for modular synthesis, enabling derivatization to optimize potency or selectivity, as demonstrated in fluorinated analogs ().
Q & A
Q. What are the optimal synthetic pathways for N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting benzo[d]thiazol-2-amine with activated esters of 3-phenylpropanoic acid under conditions optimized for nucleophilic substitution.
- Quaternary ammonium salt formation : Introducing the dimethylaminoethyl group via alkylation, followed by HCl treatment to form the hydrochloride salt .
Methodological considerations : - Solvent choice (e.g., dichloromethane or DMF) and temperature control (reflux vs. room temperature) to minimize side reactions.
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How is the molecular structure of this compound validated experimentally?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm connectivity of the benzo[d]thiazole, dimethylaminoethyl, and phenylpropanamide moieties. For example, the dimethylamino group shows a singlet at ~2.2 ppm in H NMR .
- X-ray crystallography : Resolves spatial arrangement, bond angles, and hydrogen-bonding networks critical for understanding intermolecular interactions .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
Advanced Research Questions
Q. How do structural modifications influence the compound’s biological activity?
Comparative studies with analogs (e.g., fluorinated or methoxy-substituted derivatives) reveal:
- Electron-withdrawing groups (e.g., -F) enhance binding to hydrophobic enzyme pockets, as seen in antimicrobial assays .
- Dimethylaminoethyl chain length : Longer chains may improve solubility but reduce target specificity due to increased steric hindrance .
Methodological approach : - SAR studies : Synthesize analogs with systematic substitutions and evaluate activity via IC50 assays or receptor-binding studies .
- Computational docking : Use tools like AutoDock to predict interactions with biological targets (e.g., kinases or GPCRs) .
Q. What computational methods are used to predict reactivity and stability?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the benzo[d]thiazole ring exhibits high electron density, making it prone to electrophilic attack .
- Molecular dynamics simulations : Model conformational flexibility in physiological conditions (e.g., aqueous environments) to assess stability .
Q. How can contradictions in biological activity data be resolved?
Discrepancies in reported activities (e.g., antimicrobial vs. anticancer effects) may arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
- Solubility limitations : Use of DMSO vs. saline buffers affects bioavailability. Address via formulation studies (e.g., nanoencapsulation) .
Resolution strategy : - Reproduce experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
- Validate target engagement via SPR (surface plasmon resonance) or isothermal titration calorimetry .
Methodological Recommendations
- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .
- Biological assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate via orthogonal methods (e.g., Western blot for target inhibition) .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for computational datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
